CGP37157

Description

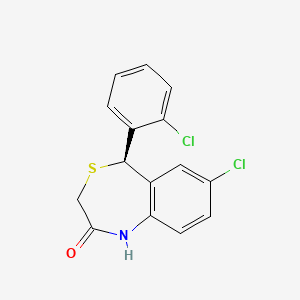

benzothiazepine derivative of clonazepam; inhibits the in vitro activity of mitochondrial sodium-calcium exchange

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEPIRKXSUIUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996899 | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75450-34-9 | |

| Record name | Cgp 37157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: CGP37157 as an Inhibitor of the Mitochondrial Na+/Ca2+ Exchanger (NCLX)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the inhibitory activity of CGP37157 on the mitochondrial Na+/Ca2+ exchanger, NCLX (also known as SLC8B1). It includes quantitative data on its IC50, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.

Introduction to NCLX and this compound

The mitochondrial Na+/Ca2+ exchanger (NCLX) is the primary mechanism for extruding Ca2+ from the mitochondrial matrix, playing a crucial role in maintaining mitochondrial and cytosolic Ca2+ homeostasis.[1][2] Dysregulation of mitochondrial Ca2+ levels is implicated in various cellular dysfunctions and diseases.[3][4]

This compound is a benzothiazepine derivative widely used as a selective inhibitor of NCLX.[5] By blocking the efflux of Ca2+ from mitochondria, this compound allows researchers to study the downstream effects of elevated mitochondrial Ca2+ levels. However, it is important to note that at certain concentrations, this compound may exhibit off-target effects, such as the inhibition of voltage-gated Ca2+ channels.

Quantitative Analysis of NCLX Inhibition by this compound

The half-maximal inhibitory concentration (IC50) of this compound for NCLX varies depending on the experimental system. The table below summarizes the reported IC50 values across different models.

| Experimental Model | IC50 (µM) | Reference(s) |

| Isolated guinea-pig heart mitochondria | 0.8 | |

| Isolated mitochondria (unspecified) | 0.36 - 0.4 | |

| INS-1 (rat insulinoma) cells | 1.5 | |

| NCLX-overexpressing SH-SY5Y cells | ~5.0 | |

| Various cell types (sodium-dependent Ca2+ efflux) | 5.0 |

Experimental Protocol: Determination of NCLX IC50 in Cultured Cells

This protocol outlines a general method for determining the IC50 of this compound by measuring mitochondrial Ca2+ efflux in live cells. This method is based on protocols described in the literature.

3.1. Materials

-

Cultured cells (e.g., SH-SY5Y, HeLa, or primary neurons)

-

Cell culture medium and supplements

-

Plasmids for expressing a mitochondria-targeted Ca2+ sensor (e.g., mito-GEM-GECO1 or RP-mt)

-

Transfection reagent (e.g., Lipofectamine)

-

Ringer's solution

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Fluorescence microscope with live-cell imaging capabilities

3.2. Methodology

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect cells with a plasmid encoding a mitochondria-targeted Ca2+ sensor according to the manufacturer's protocol. Allow 24-48 hours for sensor expression.

-

-

Cell Preparation and Drug Incubation:

-

Prepare a range of concentrations of this compound in Ringer's solution. Include a vehicle control (DMSO).

-

Wash the transfected cells with Ringer's solution.

-

Incubate the cells with the different concentrations of this compound for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

-

Induction of Mitochondrial Ca2+ Uptake:

-

Mount the dish on the fluorescence microscope.

-

Begin recording the fluorescence of the mitochondrial Ca2+ sensor.

-

Stimulate the cells with an agonist that induces cytosolic Ca2+ release, such as ATP (e.g., 40-100 µM), to trigger Ca2+ uptake into the mitochondria.

-

-

Measurement of Mitochondrial Ca2+ Efflux:

-

After the initial Ca2+ uptake phase, monitor the subsequent decline in mitochondrial Ca2+ fluorescence. This decline represents Ca2+ efflux, which is primarily mediated by NCLX.

-

The initial rate of this efflux phase is measured for each this compound concentration.

-

-

Data Analysis:

-

Normalize the efflux rates, with the rate in the vehicle control group set to 100%.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes involved in the study of NCLX inhibition.

Caption: Mitochondrial Ca2+ homeostasis and NCLX inhibition by this compound.

Caption: Experimental workflow for determining the IC50 of an NCLX inhibitor.

References

- 1. pnas.org [pnas.org]

- 2. NCLX is an essential component of mitochondrial Na+/Ca2+ exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aberrant activity of mitochondrial NCLX is linked to impaired synaptic transmission and is associated with mental retardation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal loss of NCLX-dependent mitochondrial calcium efflux mediates age-associated cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

CGP37157: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP37157 is a potent and selective cell-permeable inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX). Its discovery as a benzothiazepine derivative has provided a critical pharmacological tool for investigating the role of mitochondrial calcium homeostasis in a myriad of cellular processes, from bioenergetics to cell death. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical characteristics, mechanism of action, and the experimental protocols used to characterize its function.

Discovery

This compound emerged from structure-activity relationship studies on benzodiazepines and related compounds aimed at identifying potent inhibitors of the mitochondrial Na+/Ca2+ exchanger. In a 1988 study by Chiesi et al., researchers sought to improve the inhibitory potency of existing compounds like clonazepam.[1] They found that specific structural modifications, including 2'-halogen substitution and the replacement of the diazepine ring with a thiazepine ring, significantly enhanced inhibitory activity.[1] This line of investigation led to the identification of a benzothiazepine, then designated as compound XVI, which demonstrated a submicromolar IC50 for the inhibition of Na+-induced Ca2+ release from guinea-pig heart mitochondria.[1] This compound, later named this compound, was approximately 20 times more potent than related compounds like clonazepam and diltiazem, establishing it as the most potent selective inhibitor of the mitochondrial exchanger at the time.[1]

Chemical Properties

This compound is a synthetic, solid compound belonging to the benzothiazepine class.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one |

| Biochemical Name | 7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one |

| CAS Number | 75450-34-9 |

| Molecular Formula | C₁₅H₁₁Cl₂NOS |

| Molecular Weight | 324.22 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO: ≥20 mg/mL (up to 100 mM) Ethanol: up to 100 mM Water: up to 5 mM |

| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl |

| InChI Key | KQEPIRKXSUIUTH-UHFFFAOYSA-N |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the mitochondrial Na+/Ca2+ exchanger, a protein now identified as NCLX (encoded by the SLC24A6 gene). NCLX is a crucial transporter located in the inner mitochondrial membrane responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+ ions. This process is vital for maintaining mitochondrial Ca2+ homeostasis, which in turn influences cellular energy production, the shaping of cytosolic Ca2+ signals, and the regulation of apoptosis.

By inhibiting NCLX, this compound blocks the efflux of Ca2+ from the mitochondria, leading to an accumulation of Ca2+ within the mitochondrial matrix. This modulation of mitochondrial Ca2+ levels has profound effects on downstream cellular signaling.

Potency and Selectivity

The inhibitory potency of this compound is characterized by its half-maximal inhibitory concentration (IC50), though reported values vary slightly depending on the experimental system.

-

IC50 = 0.36 µM in isolated heart mitochondria.

-

IC50 = 0.4 µM .

-

IC50 = 0.8 µM in guinea-pig heart mitochondria.

-

IC50 = 5 µM for inhibiting sodium-dependent calcium efflux in various cell types.

A key feature of this compound is its selectivity. At concentrations up to 10 µM, it does not significantly affect other ion transporters, including the L-type voltage-dependent calcium channel, the sarcolemmal Na+/Ca2+ exchanger, the Na+/K+-ATPase, or the sarcoplasmic reticulum Ca2+-ATPase. However, some studies have reported that this compound can block voltage-gated calcium channels (VGCCs) and reduce depolarization-induced Ca2+ influx, particularly during excitotoxic conditions. This suggests a potential NCLX-independent mechanism of action, which should be considered in experimental design.

Key Experimental Protocols

The characterization of this compound's activity relies on specific experimental methodologies designed to measure mitochondrial Ca2+ transport and assess its selectivity.

Assay for Mitochondrial Na+/Ca2+ Exchange Activity

This assay directly measures the ability of this compound to inhibit Na+-induced Ca2+ efflux from isolated mitochondria. It utilizes a Ca2+-sensitive fluorescent dye, such as Fura-2, which is loaded into the mitochondrial matrix.

Methodology:

-

Isolation of Mitochondria: Isolate heart or brain mitochondria from tissue homogenates using differential centrifugation.

-

Dye Loading: Load the isolated mitochondria with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). The ester allows the dye to cross the mitochondrial membranes, where it is then cleaved by matrix esterases, trapping the fluorescent Fura-2 inside.

-

Calcium Uptake: Incubate the Fura-2-loaded mitochondria in a buffer containing Ca2+ to allow for Ca2+ uptake into the matrix.

-

Initiation of Efflux: Add a solution containing Na+ (e.g., NaCl) to the mitochondrial suspension. This initiates the NCLX-mediated efflux of Ca2+, which is observed as a change in Fura-2 fluorescence.

-

Inhibition Measurement: Perform parallel experiments where mitochondria are pre-incubated with varying concentrations of this compound before the addition of Na+. The degree of inhibition of Ca2+ efflux is quantified by comparing the rate of fluorescence change in the presence and absence of the inhibitor.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

References

The Role of CGP37157 in Mitochondrial Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular physiology and pathophysiology, influencing processes from energy metabolism to cell death. The mitochondrial Na+/Ca2+ exchanger (NCLX) is a key transporter responsible for Ca2+ efflux from the mitochondrial matrix, thereby preventing mitochondrial Ca2+ overload. CGP37157 is a widely utilized pharmacological tool for studying mitochondrial Ca2+ dynamics due to its inhibitory action on NCLX. This technical guide provides an in-depth overview of the role of this compound in mitochondrial Ca2+ homeostasis, its mechanism of action, off-target effects, and detailed experimental protocols for its use. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction: Mitochondrial Calcium Signaling

Mitochondria are not only the powerhouses of the cell but also act as crucial hubs in intracellular Ca2+ signaling. The inner mitochondrial membrane (IMM) is equipped with a sophisticated machinery of channels and transporters that mediate the uptake and extrusion of Ca2+. The primary mechanism for Ca2+ uptake into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU), driven by the substantial negative mitochondrial membrane potential.

Conversely, Ca2+ is extruded from the mitochondria primarily by the mitochondrial Na+/Ca2+ exchanger (NCLX) and, to a lesser extent, by a H+/Ca2+ exchanger. This dynamic flux of Ca2+ across the IMM allows mitochondria to shape cytosolic Ca2+ signals and to fine-tune their own metabolic activity in response to cellular energy demands. Dysregulation of mitochondrial Ca2+ homeostasis is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

This compound: A Pharmacological Probe for NCLX

This compound, a benzothiazepine derivative, is the most extensively used inhibitor of the mitochondrial Na+/Ca2+ exchanger. By blocking NCLX, this compound prevents the extrusion of Ca2+ from the mitochondrial matrix, leading to an accumulation of intramitochondrial Ca2+. This property has made it an invaluable tool for elucidating the physiological and pathological roles of NCLX and mitochondrial Ca2+ overload.

Mechanism of Action

The primary target of this compound is the mitochondrial Na+/Ca2+ exchanger, NCLX (also known as SLC8B1). It inhibits the efflux of Ca2+ in exchange for Na+ ions across the inner mitochondrial membrane. However, it is crucial to note that this compound is not entirely specific for NCLX and has been shown to have off-target effects, most notably on voltage-gated Ca2+ channels (VGCCs) in the plasma membrane.[1][2][3] This lack of absolute specificity necessitates careful experimental design and data interpretation.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on NCLX can vary depending on the experimental system and conditions. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Cell/Tissue Type | Experimental Conditions | Reference |

| IC50 (NCLX) | 0.36 µM | Isolated heart mitochondria | Na+-dependent Ca2+ efflux | [4] |

| IC50 (NCLX) | 0.4 µM | - | Selective antagonist of mitochondrial NCX | [5] |

| IC50 (NCLX) | 0.8 µM | Guinea-pig heart mitochondria | Na+-induced Ca2+ release | |

| IC50 (NCLX) | ~1.81 µM | HeLa cells | Inhibition of mitochondrial Ca2+ release | |

| IC50 (NCLX) | 4 ± 1 µM | Cultured rat dorsal root ganglion neurons | Inhibition of mitochondrion-mediated plateau phase of [Ca2+]i transient | |

| IC50 (NCLX) | 5 µM | Variety of cell types | Inhibition of sodium-dependent calcium efflux | |

| Concentration for effect | 10 µM | Primary cultures of rat cortical neurons | Modulation of intracellular Ca2+ levels during NMDA insults | |

| Concentration for effect | 25 µM | Central neurons | Quenches DCF fluorescence | |

| Concentration for effect | 30 µM | Isolated heart mitochondria | Blockade of Na+-induced Ca2+ efflux | |

| Concentration for effect | 50 µM | C. elegans | Increased lifespan and healthspan |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways influenced by this compound and the logical flow of its effects on cellular processes.

Figure 1: Signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Measurement of Mitochondrial Calcium using Fluorescent Dyes

This protocol describes the use of fluorescent dyes to measure changes in mitochondrial Ca2+ concentration in response to this compound.

Materials:

-

Cells of interest cultured on glass-bottom dishes.

-

Fluorescent Ca2+ indicator dye (e.g., Rhod-2 AM, Fluo-4 AM).

-

Mitochondrial marker (e.g., MitoTracker Green).

-

This compound stock solution (in DMSO).

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Confocal microscope.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading solution containing the Ca2+ indicator (e.g., 5 µM Rhod-2 AM) and a mitochondrial marker (e.g., 200 nM MitoTracker Green) in imaging buffer.

-

Remove the culture medium from the cells and wash once with imaging buffer.

-

Incubate the cells with the loading solution for 30-45 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with imaging buffer to remove excess dye.

-

Imaging:

-

Mount the dish on the confocal microscope stage.

-

Acquire baseline fluorescence images for both the Ca2+ indicator and the mitochondrial marker.

-

Add this compound to the desired final concentration and record the change in fluorescence over time.

-

As a positive control, a Ca2+ ionophore (e.g., ionomycin) can be added at the end of the experiment to elicit a maximal Ca2+ response.

-

-

Data Analysis:

-

Define regions of interest (ROIs) corresponding to mitochondria using the mitochondrial marker channel.

-

Measure the mean fluorescence intensity of the Ca2+ indicator within the ROIs over time.

-

Normalize the fluorescence values to the baseline (F/F0) to represent the change in mitochondrial Ca2+ concentration.

-

Figure 2: Experimental workflow for mitochondrial Ca2+ imaging.

Assessment of Mitochondrial Membrane Potential

This protocol uses the potentiometric dye TMRM (Tetramethylrhodamine, methyl ester) to measure changes in mitochondrial membrane potential (ΔΨm) following treatment with this compound.

Materials:

-

Cells of interest cultured on glass-bottom dishes.

-

TMRM stock solution (in DMSO).

-

This compound stock solution (in DMSO).

-

Imaging buffer (e.g., HBSS).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a mitochondrial uncoupler (positive control).

-

Fluorescence microscope.

Procedure:

-

Cell Preparation: Plate cells as described in section 4.1.

-

TMRM Staining:

-

Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed imaging buffer.

-

Remove the culture medium and incubate the cells with the TMRM solution for 20-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells with imaging buffer and mount on the microscope.

-

Acquire a baseline TMRM fluorescence image.

-

Add this compound and record the change in TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

At the end of the experiment, add FCCP (e.g., 1 µM) to induce complete mitochondrial depolarization and obtain a minimal fluorescence reading.

-

-

Data Analysis:

-

Quantify the mean TMRM fluorescence intensity in ROIs over time.

-

Normalize the fluorescence to the baseline and the FCCP-treated values to represent the relative change in ΔΨm.

-

Applications and Considerations

This compound has been instrumental in demonstrating the role of NCLX in various cellular contexts:

-

Neuroprotection: By preventing mitochondrial Ca2+ overload, this compound has been shown to be neuroprotective in models of excitotoxicity. However, its inhibitory effect on VGCCs also contributes to this protection by reducing overall Ca2+ influx.

-

Cardioprotection: In cardiac myocytes, this compound can modulate Ca2+ handling and has been investigated for its potential to protect against ischemia-reperfusion injury.

-

Aging: Studies in C. elegans have shown that this compound can extend lifespan and healthspan, suggesting a role for mitochondrial Ca2+ homeostasis in the aging process.

Important Considerations:

-

Specificity: The off-target effects of this compound, particularly on VGCCs, must be considered. Experiments should include appropriate controls to dissect the NCLX-dependent and -independent effects.

-

Concentration: The effective concentration of this compound can vary significantly between cell types and experimental setups. A dose-response curve should be performed to determine the optimal concentration for each application.

-

Solubility: this compound has poor aqueous solubility and is typically dissolved in DMSO. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Conclusion

This compound remains a cornerstone tool for investigating the role of the mitochondrial Na+/Ca2+ exchanger in cellular Ca2+ homeostasis. Its ability to inhibit NCLX has provided valuable insights into the consequences of altered mitochondrial Ca2+ efflux in a variety of physiological and pathological conditions. While its off-target effects necessitate careful experimental design, when used judiciously, this compound is a powerful pharmacological agent for researchers, scientists, and drug development professionals seeking to understand and modulate mitochondrial calcium signaling. Future development of more specific NCLX inhibitors will further refine our understanding of this critical cellular process.

References

- 1. benchchem.com [benchchem.com]

- 2. cms.sc.edu [cms.sc.edu]

- 3. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. ionbiosciences.com [ionbiosciences.com]

CGP37157: A Technical Guide to its Effects on Cellular Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP37157 is a benzothiazepine derivative widely recognized as a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1] The NCLX is a crucial transporter located in the inner mitochondrial membrane, responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By modulating mitochondrial calcium ([Ca2+]m) levels, this compound serves as a critical pharmacological tool for investigating the role of mitochondrial Ca2+ homeostasis in a wide array of cellular processes.

Mitochondrial Ca2+ is a key regulator of cellular bioenergetics. It stimulates several dehydrogenases in the tricarboxylic acid (TCA) cycle, thereby enhancing the production of NADH and FADH2, which in turn fuels the electron transport chain (ETC) to boost ATP synthesis. Consequently, the inhibition of Ca2+ efflux by this compound leads to an accumulation of mitochondrial Ca2+, which has profound effects on cellular energy metabolism, redox signaling, and cell fate decisions. This guide provides an in-depth overview of the effects of this compound on cellular bioenergetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism and Bioenergetic Consequences

The primary mechanism of action of this compound is the inhibition of the NCLX, which blocks the extrusion of Ca2+ from the mitochondria.[1] This leads to a net accumulation of Ca2+ within the mitochondrial matrix, a process that has been observed in various cell types, including cortical neurons and pancreatic islets.[2][3] This elevation in intramitochondrial Ca2+ directly influences several key bioenergetic parameters.

Impact on Mitochondrial Calcium Dynamics

Under basal conditions, treatment with this compound causes a slow and sustained increase in [Ca2+]m. For instance, in cortical neurons, 10 µM this compound led to a 15.7% increase in mitochondrial Ca2+ levels after 10 minutes, reaching a 37.5% increase after one hour. This inhibition of Ca2+ efflux potentiates the mitochondrial Ca2+ response to cellular stimulation. In human complex I deficiency fibroblasts, this compound was shown to restore the impaired mitochondrial Ca2+ accumulation following agonist stimulation.

Modulation of ATP Production

By increasing [Ca2+]m, this compound can enhance mitochondrial metabolism and ATP synthesis. In rat pancreatic islets and INS-1 cells, inhibition of the NCLX by this compound stimulated Krebs cycle flux and increased cellular ATP content in a glucose-dependent manner. Specifically, 1 µM this compound increased ATP content by 13% in INS-1 cells and 49% in rat islets. This effect is attributed to the Ca2+-dependent activation of key metabolic enzymes.

Effects on Mitochondrial Membrane Potential (ΔΨm)

The impact of this compound on mitochondrial membrane potential (ΔΨm) can be complex. While elevated [Ca2+]m can stimulate respiration and help maintain ΔΨm, excessive Ca2+ accumulation can lead to mitochondrial depolarization and dysfunction. In the context of excitotoxicity, pre-incubation with this compound has been shown to attenuate NMDA-induced mitochondrial membrane depolarization in neurons, suggesting a protective role against mitochondrial damage.

Influence on Reactive Oxygen Species (ROS) Production

Mitochondria are a primary source of cellular reactive oxygen species (ROS). The effect of this compound on ROS production is context-dependent. By preventing mitochondrial Ca2+ overload under pathological conditions, such as excitotoxicity, this compound can reduce ROS generation. In NMDA-stimulated neurons, this compound (10 µM) reduced the generation of ROS by 52%.

Off-Target Effects

It is crucial for researchers to be aware that this compound is not entirely specific to the NCLX. At concentrations often used to inhibit the NCLX (around 10 µM), it has been shown to block L-type voltage-gated Ca2+ channels (VGCCs). This off-target effect can contribute significantly to its observed cellular actions, such as the reduction of cytosolic and mitochondrial Ca2+ overload during excitotoxic insults. Therefore, appropriate controls, such as using specific VGCC inhibitors like nifedipine, are essential to dissect the precise contribution of NCLX inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound across various experimental models.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (NCLX Inhibition) | 0.8 µM | Guinea-pig heart mitochondria | |

| 0.4 µM | Generic mitochondrial NCX | ||

| 1.5 µM | INS-1 cells | ||

| EC50 (Insulin Secretion) | 0.06 µM | Rat islets (at 8 mM glucose) |

Table 1: Potency of this compound

| Experimental Condition | Parameter Measured | Effect of this compound (Concentration) | Quantitative Change | Cell Type | Reference |

| Basal State | Mitochondrial Ca2+ | 10 µM for 10 min | ▲ 115.7 ± 2.2% of baseline | Cortical Neurons | |

| Basal State | Mitochondrial Ca2+ | 10 µM for 1 hr | ▲ 137.5 ± 7.8% of baseline | Cortical Neurons | |

| NMDA (30 µM) Stimulation | Mitochondrial Ca2+ Peak | 10 µM pre-incubation | ▼ from 198.3% to 150.9% of baseline | Cortical Neurons | |

| NMDA (100 µM) Stimulation | ROS Production | 10 µM pre-incubation | ▼ by 52% (from 142.1% to 120.5% of control) | Cortical Neurons | |

| NMDA (30 µM) Stimulation | Cell Death (LDH release) | 10 µM pre-incubation | ▼ from 257.5% to 199.6% of control | Cortical Neurons | |

| Glucose Stimulation | Cellular ATP Content | 1 µM | ▲ by 13% | INS-1 Cells | |

| Glucose Stimulation | Cellular ATP Content | 1 µM | ▲ by 49% | Rat Islets | |

| Glucose (11 mM) Stimulation | Insulin Secretion | 10 µM | ▲ by 46% | Perifused Rat Islets |

Table 2: Bioenergetic and Cellular Effects of this compound

Signaling and Experimental Workflow Diagrams

This compound Signaling Pathway

Caption: Core signaling pathway of this compound via inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).

Experimental Workflow: Measuring [Ca2+]m

Caption: A typical experimental workflow for measuring mitochondrial calcium ([Ca2+]m) changes using this compound.

On-Target vs. Off-Target Effects

Caption: Logical relationship of this compound's on-target (NCLX) and off-target (VGCC) effects on cellular Ca2+.

Detailed Experimental Protocols

The following are generalized protocols for assessing the key bioenergetic parameters affected by this compound. Specific concentrations and timings may need to be optimized for different cell types and experimental systems.

Measurement of Mitochondrial Calcium ([Ca2+]m)

This protocol is adapted for live-cell imaging using a genetically encoded sensor or a fluorescent dye.

-

Reagents and Equipment:

-

Cells of interest cultured on glass-bottom dishes.

-

Genetically encoded Ca2+ indicator targeted to mitochondria (e.g., 2mtD4cpv, GECO-Mito) or a mitochondrial-sequestering dye (e.g., Rhod-2 AM).

-

Confocal microscope with appropriate laser lines and environmental chamber (37°C, 5% CO2).

-

Physiological saline solution (e.g., HBSS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell-permeabilizing agent (optional, for dye loading): Pluronic F-127.

-

-

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-80% confluency. For genetically encoded sensors, transfect cells 24-48 hours prior to imaging. For dyes like Rhod-2 AM, incubate cells with the dye (e.g., 1-5 µM Rhod-2 AM with 0.02% Pluronic F-127) in serum-free media for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed physiological saline to remove excess dye or media.

-

Imaging Setup: Mount the dish on the confocal microscope stage within the environmental chamber. Allow cells to equilibrate for 10-15 minutes.

-

Baseline Recording: Acquire baseline fluorescence images for 2-5 minutes to establish a stable signal.

-

This compound Application: Add this compound to the desired final concentration (e.g., 10 µM) by carefully pipetting it into the dish.

-

Post-Treatment Recording: Immediately begin recording the change in mitochondrial fluorescence for 10-30 minutes to observe the effect on basal [Ca2+]m.

-

Stimulation (Optional): After observing the effect of this compound, a cellular agonist (e.g., ATP, NMDA) can be added to investigate the drug's effect on stimulus-evoked [Ca2+]m transients.

-

Data Analysis: Quantify the fluorescence intensity in mitochondrial regions of interest (ROIs). Normalize the data to the average baseline fluorescence (F/F0) to represent the relative change in [Ca2+]m.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).

-

Reagents and Equipment:

-

Cells cultured on glass-bottom dishes.

-

TMRM (stock solution in DMSO).

-

This compound.

-

FCCP (a protonophore used as a positive control for depolarization).

-

Confocal microscope.

-

-

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes.

-

Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in normal culture media for 30-45 minutes at 37°C.

-

Pre-Treatment (Optional): To study a protective effect, pre-incubate cells with this compound for a specified duration (e.g., 1 hour).

-

Imaging and Baseline: Wash cells with pre-warmed saline containing TMRM (at the same concentration) and acquire a stable baseline fluorescence signal.

-

Treatment: Add the experimental treatment (e.g., an excitotoxic agent like NMDA) to the cells. If not pre-incubated, this compound can be added at this stage.

-

Recording: Record the TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.

-

Control: At the end of the experiment, add FCCP (e.g., 1-2 µM) to induce complete mitochondrial depolarization, establishing the minimum fluorescence signal.

-

Data Analysis: Quantify the TMRM fluorescence intensity over time and normalize the values, with the baseline representing 100% and the FCCP-induced signal representing 0% potential.

-

Measurement of Cellular Respiration

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Reagents and Equipment:

-

Extracellular flux analyzer and appropriate cell culture microplates.

-

This compound.

-

Mitochondrial stress test reagents: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

-

Procedure:

-

Cell Seeding: Seed cells in the Seahorse microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Drug Treatment: Pre-treat cells with this compound or vehicle control for the desired duration in a standard incubator.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium (containing this compound or vehicle) and incubate the plate at 37°C in a non-CO2 incubator.

-

Instrument Setup: Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge and calibrate the instrument.

-

Assay Execution: Place the cell plate into the analyzer. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the stress test compounds to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

Data Analysis: Normalize OCR data to cell number or protein content per well. Compare the respiratory parameters between this compound-treated and control cells.

-

Conclusion

This compound is an invaluable tool for probing the intricate relationship between mitochondrial calcium signaling and cellular bioenergetics. Its primary action, the inhibition of the NCLX, leads to significant alterations in mitochondrial Ca2+ levels, which in turn modulate ATP synthesis, mitochondrial membrane potential, and ROS production. While its effects can be beneficial, particularly in models of excitotoxicity where it mitigates mitochondrial dysfunction, researchers must remain vigilant of its significant off-target inhibition of voltage-gated calcium channels. Careful experimental design, including the use of appropriate controls, is paramount to accurately interpret the bioenergetic consequences of this compound and to distinguish the specific contributions of NCLX inhibition from its other actions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of mitochondrial Na+-Ca2+ exchanger increases mitochondrial metabolism and potentiates glucose-stimulated insulin secretion in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of the Mitochondrial Na+/Ca2+ Exchanger (mNCX) with CGP37157: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of the mitochondrial Na+/Ca2+ exchanger (mNCX) and the use of its inhibitor, CGP37157, as a tool for investigation. This document details the mechanism of action of this compound, its effects on cellular calcium homeostasis, and its broader implications in various signaling pathways. Included are detailed experimental protocols and quantitative data to facilitate research and drug development in this area.

Introduction to the Mitochondrial Na+/Ca2+ Exchanger (mNCX)

Mitochondria are central to cellular bioenergetics and play a crucial role in regulating intracellular calcium (Ca2+) signaling. The inner mitochondrial membrane houses various ion transporters that maintain mitochondrial homeostasis. Among these, the mitochondrial Na+/Ca2+ exchanger (mNCX), encoded by the SLC8B1 gene (also known as NCLX), is the primary mechanism for extruding Ca2+ from the mitochondrial matrix in exchange for Na+.[1][2] This process is vital for preventing mitochondrial Ca2+ overload, which can trigger cell death pathways.[3] The mNCX is particularly important in excitable cells like neurons and cardiomyocytes, where it helps shape cytosolic Ca2+ signals and influences processes such as neurotransmission and muscle contraction.[3]

This compound: A Key Inhibitor of the mNCX

This compound is a benzothiazepine derivative that acts as a potent and selective inhibitor of the mNCX.[4] By blocking the exchanger, this compound prevents the efflux of Ca2+ from the mitochondria, leading to an accumulation of Ca2+ within the mitochondrial matrix. This action makes this compound an invaluable pharmacological tool for studying the physiological and pathological roles of the mNCX. However, it is important to note that at higher concentrations, this compound can exhibit off-target effects, including the inhibition of L-type Ca2+ channels and other plasma membrane Ca2+ transporters.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature. These data provide a reference for designing and interpreting experiments.

Table 1: Inhibitory Potency of this compound on mNCX

| Parameter | Cell/Tissue Type | IC50 | Reference |

| mNCX Activity | Isolated Heart Mitochondria | 0.36 µM | |

| Mitochondrion-mediated [Ca2+]i plateau | Cultured Rat Dorsal Root Ganglion Neurons | 4 ± 1 µM |

Table 2: Effects of this compound on Mitochondrial and Cytosolic Ca2+

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Mitochondrial [Ca2+] | Cultured Cortical Neurons | 10 µM | 115.7 ± 2.2% increase after 10 min; 137.5 ± 7.8% increase after 1 hr | |

| Cytosolic [Ca2+] | Cultured Cortical Neurons | 10 µM | Rapid decrease to 90% of resting levels | |

| NMDA-induced Cytosolic [Ca2+] Increase | Cultured Cortical Neurons | Not specified | Reduction to 188.8 ± 5.6% of resting levels (compared to 263.3 ± 7.9% with NMDA alone) |

Table 3: Effects of this compound on Mitochondrial Membrane Potential and Cell Viability

| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |

| Mitochondrial Membrane Potential | Cultured Cortical Neurons | NMDA (100 µM) induced depolarization | Not specified | Attenuated depolarization by 50.7% (from 86.1% to 92.9% of control) | |

| Cell Viability (LDH release) | Cultured Cortical Neurons | NMDA (30 µM) induced excitotoxicity | Not specified | Reduced LDH release from 257.5 ± 16.1% to 199.6 ± 7.4% of control | |

| Cell Viability (LDH release) | Cultured Cortical Neurons | NMDA (100 µM) induced excitotoxicity | Not specified | Reduced LDH release from 404 ± 40.9% to 338.5 ± 15.2% of control |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the mNCX using this compound.

Measurement of Mitochondrial Ca2+ Concentration

Objective: To quantify changes in mitochondrial Ca2+ concentration in response to this compound treatment using a fluorescent indicator.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

Fluo-4, AM (calcium indicator)

-

MitoTracker Green FM (for mitochondrial localization)

-

Pluronic F-127

-

Tyrode's solution or other suitable imaging buffer

-

This compound stock solution (in DMSO)

-

Confocal microscope with appropriate laser lines and filters

Protocol:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading solution containing 20 µM Rhod-2/AM (or another suitable mitochondrial Ca2+ indicator) and 200 nM MitoTracker Green in Tyrode's solution. Add 2.5 µL of 20% Pluronic F-127 per mL of loading solution to aid dye solubilization.

-

Remove the culture medium from the cells and wash once with Tyrode's solution.

-

Add the loading solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells three times with Tyrode's solution to remove excess dye.

-

Imaging:

-

Mount the dish on the confocal microscope stage.

-

Acquire baseline fluorescence images for both the Ca2+ indicator and MitoTracker.

-

Add the desired concentration of this compound to the imaging buffer.

-

Acquire time-lapse images to monitor the change in mitochondrial Ca2+ fluorescence.

-

-

Data Analysis:

-

Define regions of interest (ROIs) based on the MitoTracker signal to specifically measure mitochondrial fluorescence.

-

Quantify the change in the Ca2+ indicator fluorescence intensity over time within the ROIs.

-

Normalize the fluorescence values to the baseline to determine the relative change in mitochondrial Ca2+ concentration.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1.

Materials:

-

Cells of interest cultured in a multi-well plate

-

JC-1 reagent

-

Assay buffer

-

FCCP or CCCP (positive control for depolarization)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control group treated with 50 µM CCCP for 15-30 minutes to induce complete depolarization.

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully aspirate the supernatant. Wash the cells once with the provided assay buffer.

-

Fluorescence Measurement:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity using a plate reader.

-

Red fluorescence (J-aggregates, indicating high ΔΨm): Excitation ~540 nm, Emission ~590 nm.

-

Green fluorescence (JC-1 monomers, indicating low ΔΨm): Excitation ~485 nm, Emission ~535 nm.

-

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

This compound stock solution (in DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.

-

Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of blank wells (containing only medium and MTT solution) from the absorbance of the experimental wells.

-

Express the viability of treated cells as a percentage of the viability of the untreated control cells.

-

Signaling Pathways and Experimental Workflows

The inhibition of mNCX by this compound has been shown to impact several key signaling pathways, including the mTOR and Insulin/IGF-1 pathways, which are critical regulators of cell growth, metabolism, and longevity.

Signaling Pathways

Caption: mNCX role in Ca2+ homeostasis and downstream signaling.

Experimental Workflow

Caption: Workflow for investigating mNCX function using this compound.

Conclusion

The mitochondrial Na+/Ca2+ exchanger is a critical component of cellular calcium homeostasis, and its dysregulation is implicated in various pathological conditions. This compound serves as a powerful tool for elucidating the multifaceted roles of the mNCX. This guide provides the necessary quantitative data, detailed experimental protocols, and an understanding of the involved signaling pathways to empower researchers in their investigation of this important mitochondrial transporter. Careful consideration of the dose-dependent effects and potential off-target activities of this compound is crucial for the accurate interpretation of experimental results.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial Na+/Ca2+ exchanger inhibitor this compound preserves muscle structure and function to increase lifespan and healthspan in Caenorhabditis elegans [uvadoc.uva.es]

- 4. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP37157 as a Probe for Mitochondrial Calcium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial calcium (Ca2+) signaling is a critical regulator of cellular physiology, influencing processes from energy metabolism to cell death. The pharmacological tool CGP37157 has been widely used to investigate the role of mitochondrial Ca2+ efflux. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application as a scientific probe, and detailed protocols for its use. While a valuable tool, a thorough understanding of its selectivity and potential off-target effects is crucial for the accurate interpretation of experimental data. This guide aims to equip researchers with the necessary knowledge to effectively and judiciously use this compound in their studies of mitochondrial Ca2+ dynamics.

Introduction to Mitochondrial Calcium Signaling and this compound

Mitochondria are not only the powerhouses of the cell but also key players in intracellular Ca2+ homeostasis. They sequester Ca2+ from the cytosol via the mitochondrial calcium uniporter (MCU) and release it primarily through the mitochondrial Na+/Ca2+ exchanger (NCLX). This dynamic flux of Ca2+ across the inner mitochondrial membrane modulates the activity of enzymes in the tricarboxylic acid (TCA) cycle, thereby matching ATP production to cellular energy demands. Dysregulation of mitochondrial Ca2+ handling is implicated in numerous pathologies, including neurodegenerative diseases and cardiac dysfunction.

This compound is a benzothiazepine derivative that has been instrumental in elucidating the role of the NCLX in these processes. By inhibiting the NCLX, this compound blocks the primary Ca2+ efflux pathway from the mitochondria, leading to an accumulation of Ca2+ within the mitochondrial matrix. This pharmacological intervention allows researchers to probe the downstream consequences of elevated mitochondrial Ca2+ and the importance of NCLX-mediated Ca2+ extrusion in various cellular contexts.

Mechanism of Action and Selectivity Profile

This compound's primary mechanism of action is the selective inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), also known as SLC8B1. By binding to the exchanger, it prevents the extrusion of Ca2+ from the mitochondrial matrix in exchange for Na+ ions. This leads to a net increase in the mitochondrial Ca2+ concentration.

However, like many pharmacological inhibitors, this compound is not entirely specific and has been shown to have off-target effects, which are crucial to consider when designing experiments and interpreting results. The most well-documented off-target effect is the blockade of L-type voltage-gated calcium channels (VGCCs), particularly in neuronal cells.[1][2] This effect appears to be cell-type dependent, as studies on cardiac myocytes have shown no significant inhibition of L-type Ca2+ channels at similar concentrations.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: Potency of this compound on Primary Target (NCLX)

| Target | Preparation | IC50 | Reference(s) |

| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Isolated heart mitochondria | 0.36 µM | [3] |

| Mitochondrial Na+/Ca2+ Exchanger (NCLX) | Guinea-pig heart mitochondria | 0.8 µM | [4] |

Table 2: Selectivity Profile of this compound

| Off-Target | Cell Type/Preparation | Effect | Concentration | Reference(s) |

| L-type Voltage-Gated Ca2+ Channels (VGCCs) | Cortical Neurons | Strong prevention of depolarization-induced Ca2+ increase | 10 µM | |

| L-type Voltage-Gated Ca2+ Channels (VGCCs) | Isolated neonatal ventricular myocytes | No effect on Ca2+ current | ≤ 10 µM | |

| Plasma Membrane Na+/Ca2+ Exchanger | Isolated cardiac sarcolemmal vesicles | No effect | ≤ 10 µM | |

| Na+/K+-ATPase | Isolated cardiac sarcolemmal vesicles | No effect | ≤ 10 µM | |

| Sarcoplasmic Reticulum Ca2+-ATPase | Isolated cardiac sarcoplasmic reticulum vesicles | No effect | ≤ 10 µM |

Signaling Pathways and Experimental Workflows

The inhibition of NCLX by this compound initiates a cascade of events that can be visualized in the following signaling pathway diagrams and experimental workflows.

Signaling Pathways

Figure 1: Primary signaling pathway of this compound action.

Figure 2: Off-target signaling pathway of this compound.

Experimental Workflows

Figure 3: Workflow for measuring mitochondrial Ca2+.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Measurement of Mitochondrial Ca2+ using Rhod-2 AM

This protocol is adapted for cultured cells and allows for the specific measurement of mitochondrial Ca2+.

Materials:

-

Rhod-2 AM (acetoxymethyl ester)

-

MitoTracker Green FM (optional, for co-localization)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Tyrode's solution or other suitable imaging buffer

-

Digitonin (for permeabilization)

-

This compound

Protocol:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

-

Dye Loading:

-

Prepare a 1 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO.

-

Prepare a working solution of 5 µM Rhod-2 AM in imaging buffer. To aid in solubilization, pre-mix the Rhod-2 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.

-

(Optional) For co-localization, add MitoTracker Green FM to the working solution at a final concentration of 100-200 nM.

-

Remove the culture medium from the cells and wash once with imaging buffer.

-

Incubate the cells with the Rhod-2 AM working solution for 30-45 minutes at 37°C.

-

-

Washing and De-esterification:

-

Wash the cells twice with imaging buffer to remove excess dye.

-

Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.

-

-

Cell Permeabilization (for isolating mitochondrial signal):

-

To specifically measure the mitochondrial Ca2+ pool, the plasma membrane can be permeabilized with a low concentration of digitonin (e.g., 25-50 µg/mL) in an intracellular-like buffer. This allows the cytosolic dye to leak out while the dye trapped in the mitochondria is retained.

-

Incubate with the digitonin solution for 1-2 minutes and then replace with fresh intracellular-like buffer without digitonin for imaging.

-

-

This compound Treatment and Imaging:

-

Acquire baseline fluorescence images.

-

Add this compound at the desired final concentration (e.g., 1-10 µM) to the imaging buffer.

-

Acquire time-lapse images using a fluorescence microscope equipped with appropriate filter sets for Rhod-2 (e.g., excitation ~552 nm, emission ~581 nm).

-

FRET-based Mitochondrial Ca2+ Measurement using Cameleon Reporters

Genetically encoded calcium indicators (GECIs) like Cameleons offer targeted expression to mitochondria and ratiometric measurements.

Materials:

-

Mitochondrially-targeted Cameleon plasmid (e.g., 4mtD3cpv)

-

Transfection reagent

-

Imaging buffer

Protocol:

-

Transfection:

-

Transfect cultured cells with the mitochondrially-targeted Cameleon plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for expression of the reporter protein.

-

-

Imaging Preparation:

-

Replace the culture medium with imaging buffer.

-

Place the dish on the stage of a fluorescence microscope equipped for FRET imaging.

-

-

This compound Treatment and FRET Imaging:

-

Acquire baseline images in both the donor (e.g., CFP) and acceptor (e.g., YFP) channels.

-

Add this compound to the imaging buffer at the desired concentration.

-

Acquire time-lapse images in both channels.

-

The ratio of acceptor to donor fluorescence intensity is calculated to determine the relative change in mitochondrial Ca2+ concentration.

-

Assessment of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm) following treatment with this compound.

Materials:

-

JC-1 dye

-

Imaging buffer or culture medium

-

This compound

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

Protocol:

-

Cell Preparation:

-

Culture cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).

-

-

This compound Treatment:

-

Treat cells with this compound at the desired concentration for the desired duration. Include a vehicle-treated control and a positive control (CCCP, e.g., 10 µM for 15-30 minutes).

-

-

JC-1 Staining:

-

Prepare a working solution of JC-1 (typically 1-5 µg/mL) in pre-warmed imaging buffer or culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells once with warm imaging buffer.

-

Acquire fluorescence images or readings using a fluorescence microscope or plate reader.

-

Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates; e.g., excitation ~585 nm, emission ~590 nm).

-

Depolarized mitochondria will show green fluorescence (JC-1 monomers; e.g., excitation ~514 nm, emission ~529 nm).

-

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Conclusion and Future Directions

Future research would benefit from the development of more potent and specific NCLX inhibitors. Additionally, combining pharmacological approaches with genetic tools, such as siRNA-mediated knockdown or CRISPR-Cas9-based knockout of NCLX, will provide a more comprehensive understanding of the multifaceted role of mitochondrial Ca2+ signaling in health and disease. This integrated approach will undoubtedly pave the way for novel therapeutic strategies targeting mitochondrial Ca2+ dysregulation.

References

- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of inhibition of Na(+)-Ca2+ exchange of heart mitochondria by benzothiazepine CGP-37157 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of CGP37157 on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP37157, a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), has emerged as a critical tool in understanding the intricate relationship between mitochondrial calcium homeostasis and cellular redox signaling. This technical guide provides an in-depth analysis of the impact of this compound on the production of reactive oxygen species (ROS). By blocking the primary efflux pathway of mitochondrial calcium, this compound induces a mitochondrial calcium overload, a condition with profound and context-dependent effects on ROS generation. This guide summarizes key quantitative data, details common experimental protocols for assessing ROS levels in response to this compound, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Mitochondria are central hubs of cellular metabolism and signaling, playing a pivotal role in ATP production through oxidative phosphorylation. A byproduct of this process is the generation of reactive oxygen species (ROS), which at physiological levels act as important signaling molecules. However, excessive ROS production leads to oxidative stress, a condition implicated in a myriad of pathological states, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The mitochondrial Na+/Ca2+ exchanger (NCLX) is a key regulator of mitochondrial calcium ([Ca2+]m) levels, facilitating the extrusion of Ca2+ from the mitochondrial matrix. This compound is a potent and selective inhibitor of NCLX.[1] By blocking NCLX, this compound effectively traps Ca2+ within the mitochondria, leading to an increase in the matrix Ca2+ concentration. This perturbation of [Ca2+]m homeostasis has significant downstream consequences, most notably on the electron transport chain (ETC) and, consequently, on ROS production.

This guide explores the multifaceted effects of this compound on ROS generation, providing researchers with the necessary information to design, execute, and interpret experiments in this critical area of cell biology and drug development.

Data Presentation: Quantitative Effects of this compound on ROS Production

The impact of this compound on ROS levels is highly dependent on the cellular context, including cell type and the presence of other stressors. The following tables summarize available quantitative data from studies investigating the effects of this compound on ROS production.

| Cell Type | Stress Condition | This compound Concentration | ROS Measurement Method | Observed Effect on ROS | Reference |

| Cardiomyocytes (ACi hearts) | Increased workload (4 Hz stimulation) | 1 µmol/L | CM-DCF oxidation | Abolished the ~10-fold increase in ROS accumulation rate | [2] |

| Primary cortical neurons | NMDA-induced excitotoxicity | 10 µM | Not specified | Reduction in oxidative stress | [1][3] |

| Bovine Aortic Endothelial Cells (BAECs) | Hypoxia (1% O2) | Not specified | Dihydroethidium (DHE) | Prevents the increase in superoxide production | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia (1% O2) | Not specified | Dihydroethidium (DHE) | Prevents the increase in superoxide production |

Signaling Pathways

The primary mechanism by which this compound influences ROS production is through its inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX), leading to an accumulation of calcium ions within the mitochondrial matrix. This mitochondrial calcium overload can then modulate the activity of the electron transport chain (ETC), a major source of cellular ROS.

Caption: Signaling pathway of this compound-mediated ROS modulation.

In some contexts, such as excitotoxicity in neurons, the reduction of mitochondrial Ca2+ overload by this compound (by blocking Ca2+ entry into the cytosol and subsequently into mitochondria) leads to a decrease in oxidative stress. Conversely, in other scenarios, a sustained high level of mitochondrial Ca2+ can disrupt the ETC, leading to increased electron leakage and superoxide formation.

Experimental Protocols

Accurate measurement of ROS is critical for understanding the effects of this compound. The following are detailed methodologies for common ROS detection assays.

Measurement of Mitochondrial Superoxide with MitoSOX Red

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

-

MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cell culture medium

-

This compound

-

Positive control (e.g., Antimycin A)

-

Negative control (e.g., vehicle)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a 5 mM MitoSOX Red stock solution: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO.

-

Prepare a working solution: Dilute the stock solution to a final concentration of 1-5 µM in HBSS or serum-free medium immediately before use. The optimal concentration should be determined empirically for the specific cell type.

-

Cell Preparation: Culture cells to the desired confluency in appropriate plates or on coverslips.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.

-

Staining: Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells three times with warm HBSS or PBS.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with an excitation/emission of ~510/580 nm.

-

Flow Cytometry: Harvest the cells, resuspend them in HBSS, and analyze using a flow cytometer with appropriate laser and filter sets (e.g., PE channel).

-

Measurement of General Intracellular ROS with DCFDA/H2DCFDA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

DCFH-DA (e.g., Sigma-Aldrich, Abcam)

-

Anhydrous DMSO

-

Serum-free cell culture medium or PBS

-

This compound

-

Positive control (e.g., H2O2)

-

Negative control (e.g., vehicle)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Prepare a stock solution: Dissolve DCFH-DA in anhydrous DMSO to a concentration of 10-20 mM.

-

Prepare a working solution: Dilute the stock solution to a final concentration of 10-20 µM in serum-free medium or PBS immediately before use.

-

Cell Preparation: Seed cells in a 96-well plate (for plate reader), on coverslips (for microscopy), or in culture dishes (for flow cytometry).

-

Staining: Remove the culture medium and incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.

-

Wash: Gently wash the cells twice with PBS or serum-free medium.

-

Treatment: Add the desired concentrations of this compound and controls to the cells and incubate for the desired time.

-

Analysis: Measure the fluorescence intensity using:

-

Microplate Reader: Excitation/Emission ~485/535 nm.

-

Fluorescence Microscope: FITC filter set.

-

Flow Cytometer: FITC/FL1 channel.

-

Measurement of Extracellular Hydrogen Peroxide with Amplex™ Red

The Amplex™ Red assay provides a sensitive method for detecting H2O2 released from cells. In the presence of horseradish peroxidase (HRP), Amplex™ Red reacts with H2O2 to produce the fluorescent product resorufin.

Materials:

-

Amplex™ Red reagent (e.g., Thermo Fisher Scientific)

-

Horseradish peroxidase (HRP)

-

Anhydrous DMSO

-

Reaction buffer (e.g., Krebs-Ringer-phosphate-glucose buffer)

-

This compound

-

Positive control (e.g., known concentration of H2O2)

-

Negative control (e.g., vehicle)

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions: Prepare a 10 mM Amplex™ Red stock solution in DMSO and a 10 U/mL HRP stock solution in a suitable buffer.

-

Prepare working solution: Immediately before the assay, prepare a working solution containing 50 µM Amplex™ Red and 0.1 U/mL HRP in the reaction buffer.

-

Cell Preparation: Culture cells in a 96-well plate to the desired confluency.

-

Treatment: Remove the culture medium and wash the cells with reaction buffer. Add the desired concentrations of this compound and controls to the cells.

-

Assay: Add the Amplex™ Red/HRP working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Analysis: Measure the fluorescence intensity using a microplate reader with excitation/emission of ~530-560/590 nm. A standard curve with known H2O2 concentrations should be generated to quantify the amount of H2O2 produced.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the impact of this compound on cellular ROS production.

Caption: General workflow for assessing this compound's effect on ROS.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of mitochondrial calcium in cellular physiology and pathology. Its ability to modulate ROS production underscores the critical link between ion homeostasis and redox signaling. The information provided in this guide offers a comprehensive resource for researchers aiming to investigate the nuanced effects of this compound on reactive oxygen species. By employing the detailed protocols and understanding the underlying signaling pathways, scientists can advance our knowledge of mitochondrial function and its implications for human health and disease.

References

- 1. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels [addi.ehu.es]

- 4. researchgate.net [researchgate.net]

Unraveling the Neuroprotective Potential of CGP37157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP37157, a potent benzothiazepine derivative, has emerged as a significant neuroprotective agent in a variety of experimental models of neuronal injury. Initially identified as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX), its mechanism of action is now understood to be multifaceted, also encompassing the modulation of voltage-gated Ca2+ channels. This technical guide provides an in-depth exploration of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the intricate signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Role of Calcium Dysregulation in Neuronal Injury

Calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of neuronal functions, including neurotransmission, synaptic plasticity, and gene expression. However, the dysregulation of intracellular Ca2+ homeostasis is a central event in the pathophysiology of numerous neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Excitotoxicity, a process triggered by excessive activation of glutamate receptors, leads to a massive influx of Ca2+ into neurons. This Ca2+ overload overwhelms the cell's buffering capacity, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.[3][4] Mitochondria play a critical role in both Ca2+ signaling and cell death pathways, making them a key target for neuroprotective interventions.[5]

This compound: A Modulator of Mitochondrial and Cellular Calcium Homeostasis

This compound is a cell-permeant benzothiazepine that has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. Its primary and most well-characterized mechanism of action is the selective inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX).

Inhibition of the Mitochondrial Na+/Ca2+ Exchanger (NCLX)

The NCLX is an inner mitochondrial membrane protein responsible for extruding Ca2+ from the mitochondrial matrix in exchange for Na+. By inhibiting NCLX, this compound prevents the efflux of Ca2+ from mitochondria. This action can be protective under conditions of cellular Ca2+ overload by sequestering excess Ca2+ within the mitochondria, thereby reducing the cytosolic Ca2+ concentration and mitigating its downstream toxic effects.

Blockade of Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on mitochondrial Ca2+ transport, this compound has been shown to block L-type voltage-gated Ca2+ channels (VGCCs). This action directly reduces the influx of Ca2+ into neurons during depolarization, a key event in excitotoxicity. The dual action of this compound on both mitochondrial Ca2+ efflux and plasma membrane Ca2+ influx contributes to its robust neuroprotective efficacy.

Quantitative Data on the Efficacy of this compound

The following tables summarize key quantitative data from various studies investigating the neuroprotective effects and biochemical activity of this compound.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for NCLX Inhibition | 0.4 µM | - | |

| Neuroprotection (NMDA-induced excitotoxicity) | Effective at 10 µM | Primary cortical neurons | |

| Reduction of NMDA-induced Caspase-3 Cleavage | ~75% reduction at 10 µM | Primary cortical neurons | |

| Inhibition of Depolarization-induced Ca2+ Influx | Significant reduction at 10 µM | Primary cortical neurons |

Table 1: In Vitro Efficacy of this compound

| Model | Organism | Treatment Paradigm | Key Findings | Reference |

| Rotenone-induced Parkinson's Disease Model | C. elegans | 50 µM this compound | Partial or complete reversal of rotenone-induced deficits in lifespan, mobility, and dopaminergic neuron degeneration. | |